Tris-biphenyl triazine
Overview
Description
Mechanism of Action
Target of Action
Tris-biphenyl triazine, a water-insoluble organic UV filter, is primarily targeted towards the harmful ultraviolet (UV) radiation from the sun . It is used in sunscreens to protect human skin against the damaging effects of solar radiation .
Mode of Action
This compound acts by absorbing the UV radiation. It is prepared as aqueous dispersions of nanoparticles, which consist of the respective UV absorber molecules and show strong UV absorbance . The molecules of this compound could form stable energetically favorable π-stacked aggregates, which show UV–Vis spectra in reasonable agreement with those experimentally observed in aqueous dispersion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the absorption of UV radiation. By absorbing UV radiation, this compound prevents the harmful effects of solar radiation on the skin . The π–π stacking forces provided by the triazine groups show a strong retention for the compounds containing –OH, –NH 2 or phenyl groups .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its formulation. As a water-insoluble compound, it is typically prepared as aqueous dispersions of nanoparticles for use in sunscreens .
Result of Action
The primary result of the action of this compound is the protection of human skin against the harmful effects of solar radiation. By absorbing UV radiation, it prevents sunburn, DNA damage, skin ageing, and other health-damaging effects .
Action Environment
The action of this compound is influenced by environmental factors such as the intensity of solar radiation. Its efficacy as a UV filter is also influenced by its formulation and the physical characteristics of the sunscreen in which it is incorporated . The UV spectrum of the aqueous dispersion shows a slight hypsochromic shift of the original band with an additional shoulder at longer wavelengths .
Biochemical Analysis
Biochemical Properties
Tris-biphenyl triazine molecules, when dissolved in an organic solvent or dispersed as nanoparticles in water, can form stable energetically favorable π-stacked aggregates . These aggregates of this compound are most likely the reason for the observed additional shoulder in the UV/vis absorbance spectrum .
Cellular Effects
It is known that this compound molecules can form aggregates in aqueous dispersion, which may influence cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of π-stacked aggregates . These aggregates show UV–Vis spectra in reasonable agreement with those experimentally observed in aqueous dispersion .
Temporal Effects in Laboratory Settings
It is known that this compound molecules can form aggregates in aqueous dispersion .
Transport and Distribution
This compound is practically insoluble in water and only slightly soluble in cosmetic oils . This suggests that its transport and distribution within cells and tissues may be limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris-biphenyl triazine can be synthesized through various methods, including the reaction of cyanuric chloride with biphenyl derivatives under controlled conditions. The reaction typically involves the use of solvents such as ethanol or dioxane and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is often prepared as aqueous dispersions of nanoparticles. This involves a ball-milling process in deionized water using dispersants like decyl glucoside and thickeners such as xanthan gum. The resulting nanoparticles exhibit strong UV absorbance and are incorporated into sunscreen formulations .
Chemical Reactions Analysis
Types of Reactions: Tris-biphenyl triazine primarily undergoes photochemical reactions due to its role as a UV filter. It can form stable π-stacked aggregates, which contribute to its UV-absorbing properties . Additionally, it may participate in substitution reactions with other organic compounds.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include cyanuric chloride, biphenyl derivatives, and solvents like ethanol and dioxane. The reactions are typically carried out under controlled temperatures to ensure the stability and efficiency of the compound .
Major Products Formed: The primary product formed from the reactions involving this compound is the compound itself, which is then used in various applications, particularly in sunscreens and UV-protective formulations .
Scientific Research Applications
Tris-biphenyl triazine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Bemotrizinol: Another organic UV filter known for its broad-spectrum UV protection.
Bis-ethylhexyloxyphenol methoxyphenyl triazine: Similar in structure and function to tris-biphenyl triazine, used in sunscreens for its UV-absorbing properties.
Uniqueness: this compound stands out due to its exceptional photostability and efficiency in absorbing both UVA and UVB radiation. Its ability to form stable aggregates further enhances its UV-protective properties, making it a preferred choice in sunscreen formulations .
Properties
IUPAC Name |
2,4,6-tris(4-phenylphenyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37-40-38(35-24-18-32(19-25-35)29-12-6-2-7-13-29)42-39(41-37)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENPSTJGQOQKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185197 | |
Record name | Tris-biphenyl triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31274-51-8 | |
Record name | 2,4,6-Tribiphenyl-4-yl-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31274-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris-biphenyl triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031274518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris-biphenyl triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Triazine, 2,4,6-tris([1,1'-biphenyl]-4-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS-BIPHENYL TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK9A410YB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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